Cas no 1805870-06-7 (Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

Methyl 4-(2-carboxyethyl)-2-cyanobenzoate is a versatile benzoate ester derivative featuring both cyano and carboxyethyl functional groups, making it a valuable intermediate in organic synthesis. Its dual functionality allows for selective reactivity in coupling reactions, esterifications, and nucleophilic substitutions. The methyl ester group enhances solubility in organic solvents, facilitating purification and handling, while the carboxyethyl moiety provides a handle for further derivatization. The electron-withdrawing cyano group influences reactivity, making it useful in heterocyclic and pharmaceutical synthesis. This compound is particularly relevant in the development of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs) due to its structural flexibility and synthetic utility.
Methyl 4-(2-carboxyethyl)-2-cyanobenzoate structure
1805870-06-7 structure
商品名:Methyl 4-(2-carboxyethyl)-2-cyanobenzoate
CAS番号:1805870-06-7
MF:C12H11NO4
メガワット:233.220043420792
CID:4950117

Methyl 4-(2-carboxyethyl)-2-cyanobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(2-carboxyethyl)-2-cyanobenzoate
    • インチ: 1S/C12H11NO4/c1-17-12(16)10-4-2-8(3-5-11(14)15)6-9(10)7-13/h2,4,6H,3,5H2,1H3,(H,14,15)
    • InChIKey: GVXXJNMBWHWGAL-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=CC(=CC=1C#N)CCC(=O)O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 344
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 87.4

Methyl 4-(2-carboxyethyl)-2-cyanobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015014748-250mg
Methyl 4-(2-carboxyethyl)-2-cyanobenzoate
1805870-06-7 97%
250mg
480.00 USD 2021-06-18
Alichem
A015014748-1g
Methyl 4-(2-carboxyethyl)-2-cyanobenzoate
1805870-06-7 97%
1g
1,519.80 USD 2021-06-18
Alichem
A015014748-500mg
Methyl 4-(2-carboxyethyl)-2-cyanobenzoate
1805870-06-7 97%
500mg
823.15 USD 2021-06-18

Methyl 4-(2-carboxyethyl)-2-cyanobenzoate 関連文献

Methyl 4-(2-carboxyethyl)-2-cyanobenzoateに関する追加情報

Methyl 4-(2-carboxyethyl)-2-cyanobenzoate (CAS No. 1805870-06-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 4-(2-carboxyethyl)-2-cyanobenzoate, identified by the chemical identifier CAS No. 1805870-06-7, is a compound of significant interest in the realms of chemical synthesis and pharmaceutical innovation. This compound, featuring a benzoate core with functional groups that include a cyano group and an ethyl carboxylate side chain, has garnered attention due to its versatile structural properties and potential applications in drug development and material science.

The molecular structure of Methyl 4-(2-carboxyethyl)-2-cyanobenzoate consists of a benzene ring substituted at the 4-position with a (2-carboxyethyl) group and at the 2-position with a cyano group. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable candidate for various chemical reactions and transformations. The presence of both the cyano group and the ester functionality provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored properties for specific applications.

In recent years, there has been growing interest in the use of benzoate derivatives in pharmaceutical research. These compounds are known for their potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The specific configuration of Methyl 4-(2-carboxyethyl)-2-cyanobenzoate suggests that it may exhibit similar bioactivities, although further research is required to fully elucidate its pharmacological profile.

One of the most compelling aspects of this compound is its utility as a building block in organic synthesis. The benzoate moiety can serve as a scaffold for constructing more complex molecules, while the cyano and ester groups offer reactive sites for further functionalization. This makes Methyl 4-(2-carboxyethyl)-2-cyanobenzoate a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Recent studies have explored the use of benzoate derivatives in the development of novel therapeutic agents. For instance, researchers have investigated the potential of benzoic acid derivatives as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The structural features of Methyl 4-(2-carboxyethyl)-2-cyanobenzoate, particularly its ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions, make it a promising candidate for such applications.

The cyano group in the molecule can also participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are commonly employed in organic synthesis. This reactivity allows for the introduction of additional functional groups or the formation of new molecular architectures. The ethyl carboxylate side chain further enhances the compound's synthetic utility by providing an acidic site that can be used in esterification or amidation reactions.

In addition to its pharmaceutical potential, Methyl 4-(2-carboxyethyl)-2-cyanobenzoate has shown promise in material science applications. For example, it can be used to synthesize polymers with specific thermal and mechanical properties by incorporating it into polymer backbones or as a monomer in polymerization reactions. The presence of both electron-withdrawing cyano and ester groups can influence the polymer's morphology and performance, making it suitable for applications such as coatings, adhesives, or biodegradable materials.

The synthesis of Methyl 4-(2-carboxyethyl)-2-cyanobenzoate typically involves multi-step organic reactions starting from commercially available precursors such as benzoyl chloride or methyl cyanoacetate. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in various research and commercial applications.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the interactions between Methyl 4-(2-carboxyethyl)-2-cyanobenzoate and potential biological targets. These studies help predict binding affinities, identify key interaction sites, and guide the design of more effective derivatives. Such computational approaches are increasingly integral to modern drug discovery pipelines, providing insights that would be difficult or impossible to obtain through experimental methods alone.

The environmental impact of using benzoate derivatives like Methyl 4-(2-carboxyethyl)-2-cyanobenzoate is also an important consideration. Efforts are underway to develop synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are being applied to optimize processes for producing this compound sustainably, ensuring that its benefits can be realized without compromising environmental safety.

In conclusion, Methyl 4-(2-carboxyethyl)-2-cyanobenzoate (CAS No. 1805870-06-7) is a multifaceted compound with significant potential in pharmaceuticals, material science, and organic synthesis. Its unique structural features make it a valuable building block for developing novel agents with therapeutic applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing chemical innovation across multiple disciplines.

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